Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is known for its unique spirocyclic structure, which includes a spiro junction between a lactone and an azaspirodecane ring system . It is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal . This reaction can proceed via two pathways, leading to different intermediates and products . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl 3-oxo-1-oxa-8-azaspiro[4 it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, leading to the formation of different spirocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity . This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate include:
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties . This structure allows for specific interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 954236-44-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- Physical State : Solid
The compound features a spirocyclic structure, which is often associated with a range of biological activities due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, enzymes crucial for DNA replication and repair in bacteria.
Mechanism of Action | Target ID | Target Name | Target Type | Organism |
---|---|---|---|---|
Inhibition | GyrB | DNA gyrase | Enzyme | E. coli |
Inhibition | ParE | Topoisomerase IV | Enzyme | E. coli |
Research indicates that compounds with similar structures have shown significant antibacterial properties, making this compound a candidate for further investigation in antibiotic development .
Antibacterial Activity
A study evaluating the antibacterial properties of spirocyclic compounds found that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria. Specifically, compounds similar to this compound demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .
Cytotoxicity and Safety Profile
Safety assessments indicated that the compound has potential toxicity, as it is classified as harmful if swallowed and can cause skin irritation . This underscores the necessity for careful handling and further toxicity studies before considering clinical applications.
Research Findings
Recent research has focused on optimizing the structure of spirocyclic compounds to enhance their biological activity while minimizing toxicity. For instance, modifications in the side chains or functional groups have been explored to improve solubility and bioavailability .
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSCHYPLQWGQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669688 | |
Record name | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-44-3 | |
Record name | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What happens when tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal?
A1: The reaction of this compound with N,N-dimethylformamide dimethyl acetal doesn't lead to a single product. Instead, it yields a mixture of two regioisomeric condensation products. These products are structurally similar but differ in the position of a specific chemical group. Interestingly, both of these condensation products can be readily converted into isomeric spirocyclic pyrazoles upon treatment with hydrazine hydrate. [, ] You can find more details on this reaction in the cited research papers:
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